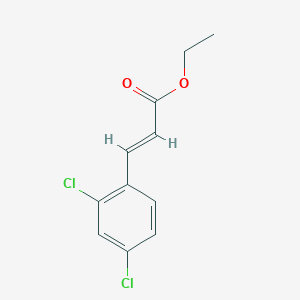

ethyl (2E)-3-(2,4-dichlorophenyl)acrylate

Description

Ethyl (2E)-3-(2,4-dichlorophenyl)acrylate (CAS: Not explicitly provided in evidence) is an α,β-unsaturated ester characterized by a conjugated system between the acrylate group and the 2,4-dichlorophenyl substituent. The (2E)-configuration denotes the trans geometry of the double bond, which influences its reactivity and physical properties. This compound is structurally related to cinnamate derivatives, where the aromatic ring is substituted with electron-withdrawing chlorine atoms. These substituents enhance the electrophilicity of the α,β-unsaturated system, making it a candidate for Michael addition reactions and polymerization processes .

Properties

Molecular Formula |

C11H10Cl2O2 |

|---|---|

Molecular Weight |

245.10 g/mol |

IUPAC Name |

ethyl (E)-3-(2,4-dichlorophenyl)prop-2-enoate |

InChI |

InChI=1S/C11H10Cl2O2/c1-2-15-11(14)6-4-8-3-5-9(12)7-10(8)13/h3-7H,2H2,1H3/b6-4+ |

InChI Key |

LNURJQJBCBYMGG-GQCTYLIASA-N |

Isomeric SMILES |

CCOC(=O)/C=C/C1=C(C=C(C=C1)Cl)Cl |

Canonical SMILES |

CCOC(=O)C=CC1=C(C=C(C=C1)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (2E)-3-(2,4-dichlorophenyl)acrylate can be synthesized through several methods. One common approach involves the esterification of 2,4-dichlorophenylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically requires refluxing the mixture to achieve the desired esterification.

Another method involves the Claisen-Schmidt condensation of 2,4-dichlorobenzaldehyde with ethyl acetate in the presence of a base such as sodium hydroxide. This reaction proceeds under mild conditions and yields the desired product after purification.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of advanced purification techniques such as distillation and crystallization is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-3-(2,4-dichlorophenyl)acrylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes, depending on the reducing agent used.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed

Oxidation: 2,4-dichlorophenylacetic acid.

Reduction: Ethyl 3-(2,4-dichlorophenyl)propanoate.

Substitution: Various substituted ethyl (2E)-3-(2,4-dichlorophenyl)acrylates depending on the nucleophile used.

Scientific Research Applications

Ethyl (2E)-3-(2,4-dichlorophenyl)acrylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in designing compounds with anti-inflammatory or anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl (2E)-3-(2,4-dichlorophenyl)acrylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Ethyl (2E)-2-cyano-3-(2,4-dichlorophenyl)acrylate

- Molecular Formula: C₁₂H₉Cl₂NO₂

- Key Differences: Incorporation of a cyano (-CN) group at the α-position increases electron-withdrawing effects, enhancing reactivity in cycloaddition reactions.

- Toxicology: Non-mutagenic, non-carcinogenic, and classified under acute oral toxicity Category II. Exhibits minimal hemolytic activity (CLM = 400 μg/mL for blood types A and O) .

Ethyl (2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-enoate

- Molecular Formula : C₁₅H₁₂Cl₂O₃

- Key Differences : The furan ring introduces steric bulk and alters electronic conjugation. Likely impacts solubility and metabolic stability compared to the parent compound .

Ethyl (2E)-3-(4-chlorophenyl)acrylate

- Molecular Formula : C₁₁H₁₁ClO₂

Ethyl (2E)-3-(3-chloro-4-fluorophenyl)acrylate

Toxicological and Environmental Profiles

- Biodegradability : Ethyl (2E)-3-(2,4-dichlorophenyl)acrylate is theoretically classified as "readily biodegradable," minimizing ecological persistence .

- Cytotoxicity : Dichloro isomers exhibit low hemolytic activity, with CLM values >300 μg/mL, making them safer for pharmaceutical applications compared to ortho-ortho disubstituted analogues .

Biological Activity

Ethyl (2E)-3-(2,4-dichlorophenyl)acrylate is a compound of significant interest due to its potential biological activities, particularly in the fields of agriculture and pharmaceuticals. This article synthesizes available research findings, highlighting its antifungal properties, cytotoxic effects, and structure-activity relationships.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C11H10Cl2O2

- Molecular Weight : 247.10 g/mol

The compound features a dichlorophenyl group attached to an acrylate moiety, which is crucial for its biological activity.

Antifungal Activity

Research indicates that this compound exhibits notable antifungal properties. In studies evaluating its efficacy against various phytopathogenic fungi, the compound demonstrated moderate inhibitory effects.

Case Studies

- In Vitro Antifungal Screening :

- Structure-Activity Relationship (SAR) :

Cytotoxicity Studies

Cytotoxicity assessments have also been conducted to evaluate the safety profile of this compound. Preliminary results suggest that while the compound has antifungal activity, its cytotoxic effects on human cell lines require further investigation to establish safe usage levels.

Comparative Biological Activity Table

| Compound Name | Antifungal Activity (mg/L) | Cytotoxicity (IC50) | Notes |

|---|---|---|---|

| This compound | 100 | TBD | Moderate inhibition observed |

| Compound A | 150 | TBD | Higher activity than control |

| Compound B | 80 | TBD | Effective against G. zeae |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.